Cas no 1260950-65-9 (2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide)
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 1260950-65-9
- 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
- STL086238
- CS-0334654
- BS-6047
- AKOS005640205
- 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
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- Inchi: 1S/C20H22N2O3/c1-4-14-5-7-17(8-6-14)22-20(23)16(13-21)11-15-12-18(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23)
- InChI Key: VVPWJAKYIDYESA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1CC(C#N)C(NC1C=CC(=CC=1)CC)=O)OC
Computed Properties
- Exact Mass: 338.16304257g/mol
- Monoisotopic Mass: 338.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 71.4Ų
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405324-1g |
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide |
1260950-65-9 | 95% | 1g |
¥3112.00 | 2024-08-09 |
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
Introduction to 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide (CAS No. 1260950-65-9)
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, identified by its Chemical Abstracts Service (CAS) number 1260950-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyano group, a dimethoxyphenyl moiety, and an N-substituted amide functionality, which collectively contribute to its unique chemical and biological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the context of modulating biological pathways relevant to human health and disease.
The cyano group at the 2-position of the propanamide backbone introduces a polar and electron-withdrawing nature to the molecule, which can influence its interactions with biological targets. This feature is particularly relevant in the design of bioactive molecules, as the cyano group can enhance binding affinity and selectivity. Additionally, the dimethoxyphenyl substituent at the 3-position contributes to hydrophobicity and can serve as a recognition element for specific protein binding sites. The combination of these structural elements suggests that this compound may exhibit interesting pharmacological activities.
The N-(4-ethylphenyl) moiety further enhances the complexity of this molecule, providing an additional aromatic ring that can engage in π-stacking interactions or other non-covalent bonds with biological targets. These interactions are critical for the efficacy of many drugs, as they can stabilize binding and improve pharmacokinetic profiles. The presence of both ethyl and phenyl groups in this substituent also suggests potential for fine-tuning solubility and metabolic stability, which are key factors in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of molecules like 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide with greater accuracy. By leveraging machine learning algorithms and large-scale datasets, scientists can identify promising scaffolds for further experimental validation. These computational approaches have been instrumental in accelerating the drug discovery process, allowing for rapid screening of thousands of compounds to identify those with the highest potential for therapeutic utility.
In particular, studies have highlighted the importance of dimethoxyphenyl containing derivatives in medicinal chemistry due to their ability to modulate various biological pathways. For instance, compounds with similar structural motifs have been shown to interact with enzymes and receptors involved in inflammation, pain signaling, and neurodegeneration. The cyano group's presence in 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide may further enhance its ability to interact with these targets by improving binding affinity or altering conformational dynamics.
Experimental investigations have begun to uncover the pharmacological potential of this compound. Initial studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and cancer progression. The N-(4-ethylphenyl) substituent appears to play a crucial role in mediating these effects by facilitating specific interactions with enzyme active sites. Additionally, the cyano group may contribute to stabilizing transition states during catalytic processes, thereby enhancing inhibitory potency.
The synthesis of 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide presents unique challenges due to its complex structural framework. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules efficiently and scalablely. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled chemists to assemble key structural fragments with high precision. These advances have not only improved yield but also reduced the environmental impact of synthetic processes through greener chemistry principles.
The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for therapeutic applications. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be carefully evaluated before moving into clinical trials. Computational modeling has been particularly useful in predicting these properties early in the development process, allowing for rapid optimization before significant resources are committed.
Future research directions for 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide include exploring its potential as an intermediate in more complex drug candidates or as a lead compound for structure-based drug design. The flexibility offered by its amide linkage allows for further derivatization without losing core pharmacological activity. By modifying substituents or exploring analogs based on this scaffold, researchers can uncover novel therapeutic agents with improved efficacy and reduced side effects.
The broader implications of this work extend beyond individual compounds like 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide; they represent a growing trend toward rational drug design driven by interdisciplinary collaboration between chemists, biologists, and computer scientists. As our understanding of biological systems continues to evolve at a rapid pace,dimethoxyphenyl-containing derivatives, along with other specialized scaffolds like those featuring cyano or amide groups,will remain central to innovation in pharmaceutical sciences.
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